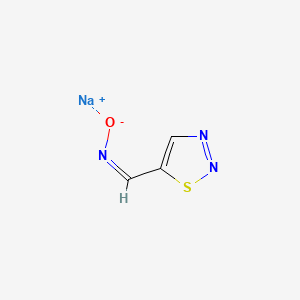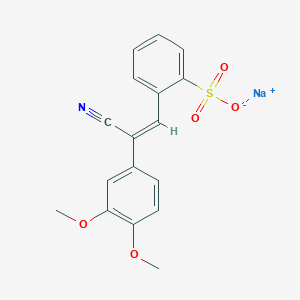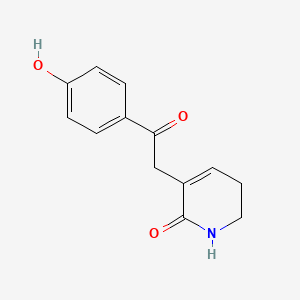
3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one is a natural product found in Halichondria and Trichocladium griseum with data available.
Aplicaciones Científicas De Investigación
1. Synthesis and Physicochemical Properties
Dihydropyridine derivatives, including those related to 3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one, have been synthesized and studied for their physical properties. Research by Baluja and Talaviya (2016) involved measuring densities, viscosities, and ultrasonic velocities of these derivatives in dimethyl sulfoxide at different temperatures. This study aids in understanding the solute-solvent and solute-solute interactions of these compounds, providing insights into their structural properties (Baluja & Talaviya, 2016).
2. Anti-allergic Potential
A significant application of this compound comes from its potential anti-allergic properties. Andrioli et al. (2012) isolated a δ-lactam derivative from a thermophilic soil fungus, which exhibited in vitro anti-allergic activity. This derivative demonstrated comparable anti-allergic activity to known medications and showed no cytotoxicity at certain concentrations, suggesting its potential as a lead compound in developing anti-allergic drugs (Andrioli et al., 2012).
3. Structural Studies and Pharmacological Activity
The structural aspects of dihydropyridine derivatives and their pharmacological activities have been a subject of study. Fossheim et al. (1982) investigated the molecular structures of various dihydropyridine derivatives, including their crystal structures. The study found a correlation between the pharmacological activities of these compounds, such as their role as calcium channel antagonists, and the degree of ring puckering in their structure (Fossheim et al., 1982).
4. Antioxidant and Anti-inflammatory Applications
Dihydropyridine derivatives have also been explored for their antioxidant and anti-inflammatory properties. Subudhi and Sahoo (2011) synthesized a series of novel dihydropyridine derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities. Some compounds exhibited significant antioxidant action, comparable to standard antioxidants, and showed efficacy against inflammation (Subudhi & Sahoo, 2011).
5. Photophysical and Photochemical Studies
The photophysical and photochemical behavior of nitrophenyldihydropyridines, which are structurally related to the compound , has been investigated. Fasani et al. (2006) studied the intramolecular electron transfer in these compounds, providing insights into their potential use in photoinduced electron-transfer systems (Fasani et al., 2006).
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
5-[2-(4-hydroxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C13H13NO3/c15-11-5-3-9(4-6-11)12(16)8-10-2-1-7-14-13(10)17/h2-6,15H,1,7-8H2,(H,14,17) |
Clave InChI |
OPXGVSONLRUDAA-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C(=C1)CC(=O)C2=CC=C(C=C2)O |
Sinónimos |
3-(2-(4-hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1H)-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-Dihydroxy-17-[(S)-hydroxy-[(3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone](/img/structure/B1260531.png)
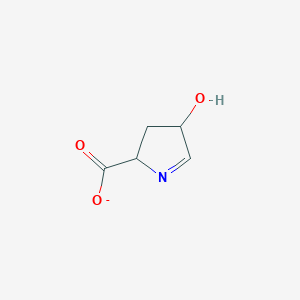
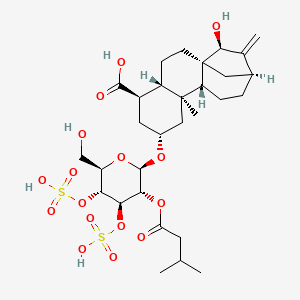
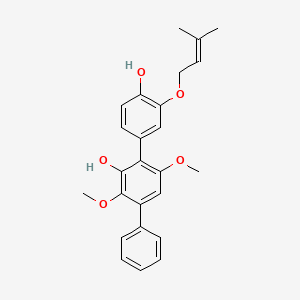
![mono-[123I]iodohypericin monocarboxylic acid](/img/structure/B1260537.png)
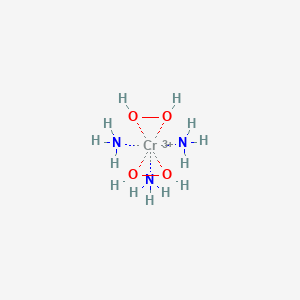
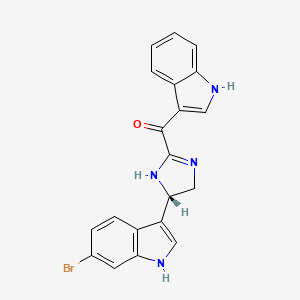

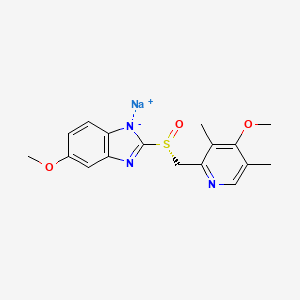
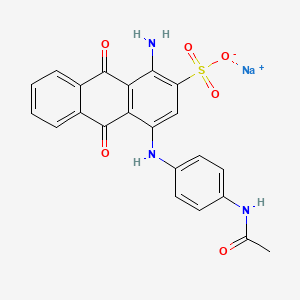
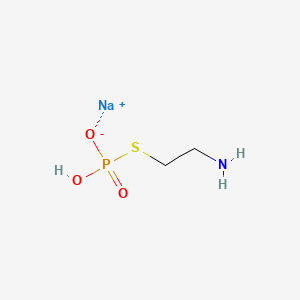
![(1R,2S,12Z,14S,15R,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadec-12-en-4-one](/img/structure/B1260550.png)
